Magnesium palmitostearate

Description

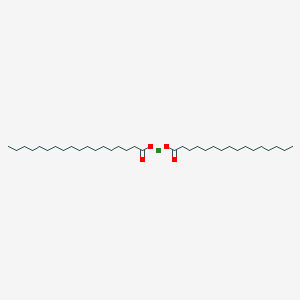

Structure

2D Structure

Properties

CAS No. |

91031-63-9 |

|---|---|

Molecular Formula |

C34H66MgO4 |

Molecular Weight |

563.2 g/mol |

IUPAC Name |

magnesium;hexadecanoate;octadecanoate |

InChI |

InChI=1S/C18H36O2.C16H32O2.Mg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);/q;;+2/p-2 |

InChI Key |

MPBQUSJTYPZEIZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthesis Methodologies and Process Engineering for Magnesium Palmitostearate

Chemical Synthesis Pathways for Magnesium Palmitostearate

The industrial production of this compound primarily follows two chemical synthesis routes: direct precipitation (also known as the fusion or direct method) and indirect precipitation (or double decomposition). These methods involve the reaction of fatty acids with a magnesium source to form the magnesium salt.

Salt Formation from Palmitic Acid and Magnesium Precursors

This compound is commercially produced from fatty acids, predominantly a mixture of palmitic acid (C16H32O2) and stearic acid (C18H36O2), which are typically derived from edible fats and oils like palm oil and cottonseed oil through hydrogenation and subsequent separation processes. The synthesis involves the reaction of these fatty acids with a magnesium precursor.

The two primary methods for this salt formation are:

Direct Process (Fusion Method): This method involves the direct reaction of the fatty acid mixture with a magnesium source, such as magnesium oxide or magnesium hydroxide (B78521), often in an aqueous medium at elevated temperatures. The reaction proceeds to form this compound and water. The resulting product is then dried to achieve the desired moisture content. A disclosed method for synthesizing magnesium stearate (B1226849) from stearic acid involves mixing stearic acid, magnesium oxide, a catalyst, and water, followed by heating, reacting, filtering, and drying. researchgate.net

Indirect Process (Precipitation/Double Decomposition): This two-step process first involves the saponification of the fatty acids with an alkali, typically sodium hydroxide, to form a sodium soap (sodium palmitostearate). Subsequently, an aqueous solution of a magnesium salt, such as magnesium sulfate (B86663) or magnesium chloride, is added to the soap solution. This results in a double decomposition reaction where the more insoluble this compound precipitates out of the solution. The precipitate is then filtered, washed to remove byproducts like sodium sulfate, and dried.

The choice between these methods can influence the final properties of the this compound, such as its particle size, surface area, and crystalline form.

Optimization of Reaction Parameters in Fatty Acid Salt Production (e.g., pH, temperature, reactant concentrations)

The physical and chemical characteristics of this compound are highly dependent on the conditions under which it is synthesized. Therefore, optimizing reaction parameters is crucial for producing a consistent and high-quality product. Key parameters that are controlled and optimized include:

pH: The pH of the reaction medium, particularly in the indirect process, is a critical factor. It influences the rate and completeness of the precipitation reaction. Maintaining an optimal pH ensures efficient formation of the magnesium salt and minimizes the presence of unreacted starting materials.

Temperature: Temperature affects the reaction kinetics and the solubility of the reactants and products. In the direct process, elevated temperatures are necessary to drive the reaction between the fatty acids and the magnesium source. In the indirect process, the temperature at which the sodium soap is formed and the subsequent precipitation with the magnesium salt solution occurs can impact the crystalline structure and particle size of the final product. For instance, in one described process, the saponification reaction is controlled at 72°C, and the subsequent double decomposition is carried out after adding a magnesium sulfate solution preheated to 55°C.

Reactant Concentrations: The initial concentrations of the fatty acids, sodium hydroxide (in the indirect method), and the magnesium salt solution are carefully controlled. These concentrations affect the reaction rate, yield, and the particle size distribution of the precipitated this compound. A study on pharmaceutical-grade magnesium stearate production investigated the effects of initial stearic acid, sodium hydroxide, and magnesium sulfate concentrations. sigmaaldrich.com

The interplay of these parameters determines the final product's properties, which are critical for its performance in various applications.

Fractional Factorial Design Applications in Magnesium Fatty Acid Salt Synthesis

To efficiently study the effects of multiple process variables on the properties of magnesium fatty acid salts, statistical experimental design techniques like fractional factorial design are employed. This approach allows for the simultaneous investigation of several factors and their interactions with a reduced number of experimental runs compared to a full factorial design.

In the context of magnesium stearate (a mixture of stearate and palmitate salts) synthesis, a fractional factorial design was used to examine the influence of several variables on the production of a pharmaceutical-grade product via a double decomposition process. The variables studied included:

Initial concentrations of stearic acid, sodium hydroxide, and magnesium sulfate.

Reactor temperature during sodium hydroxide addition (first reaction temperature).

Reactor temperature during magnesium sulfate addition (final reaction temperature).

Final pH of the solution.

The key responses investigated were the moisture content of the filtered cake and the assay (yield of magnesium stearate in the dried cake). The study revealed that both magnesium sulfate and sodium hydroxide had significant positive effects on the final pH. Furthermore, increasing the sodium hydroxide concentration and the first reaction temperature led to a higher assay of the product. This statistical approach enabled the identification of optimal conditions which were then successfully applied to large-scale production. sigmaaldrich.com

Advanced Manufacturing Techniques for Tailored this compound Forms

Beyond conventional synthesis methods, advanced manufacturing techniques are being explored to produce this compound with specific, tailored properties, such as controlled particle size and morphology. These advanced forms can offer enhanced performance in specialized applications.

Nanoparticle Synthesis Methods (e.g., Nanoprecipitation, Ion Exchange)

The production of this compound in the form of nanoparticles can lead to improved functionality, for example, as a lubricant in pharmaceutical tablet manufacturing. One method employed for the synthesis of magnesium stearate solid lipid nanoparticles (SLNs) is a combination of nanoprecipitation and ion exchange. sigmaaldrich.com This technique allows for the creation of particles with a significantly smaller size compared to conventionally produced magnesium stearate.

In a specific study, this method was used to prepare magnesium stearate SLNs with particle sizes around 240 ± 5 nm and a specific surface area of 12.2 m²/g. sigmaaldrich.com The process generally involves dissolving the fatty acids and a suitable surfactant in an organic solvent, which is then introduced into an aqueous phase containing the magnesium salt under controlled conditions to induce nanoprecipitation. The ion exchange step can be integrated to facilitate the formation of the magnesium salt. The resulting nanoparticles can exhibit different properties compared to their micro-sized counterparts, potentially offering advantages in certain formulations. Another approach involves creating magnesium stearate-based composite nanoparticles by mixing at least one oil with magnesium stearate to form a paste-like composition, which is then added to a plant oil and stirred to achieve a specific particle size distribution.

Continuous Crystallization and Precipitation Processes

Continuous manufacturing is gaining traction in the pharmaceutical and chemical industries due to its potential for improved efficiency, consistency, and process control compared to traditional batch processes. While specific details on continuous crystallization and precipitation of this compound are not extensively published, the principles of continuous processing are applicable to its synthesis.

Continuous crystallization involves the continuous feeding of reactants into a crystallizer and the continuous removal of the product slurry. This allows for steady-state operation, leading to a more consistent product quality in terms of particle size distribution and crystal form. Challenges in the continuous manufacturing of products containing magnesium stearate often relate to its poor flowability and the potential for it to adhere to equipment.

The implementation of continuous processes for fatty acid salt production would involve the use of specialized reactors, such as plug flow reactors or continuous stirred-tank reactors (CSTRs), coupled with in-line process analytical technology (PAT) to monitor and control critical process parameters in real-time. This approach offers the potential for a more streamlined and controlled manufacturing process for this compound, leading to a final product with consistently tailored properties.

Solid State Characterization and Polymorphism of Magnesium Palmitostearate

Crystallographic Investigations of Magnesium Palmitostearate

Crystallographic techniques are fundamental in identifying and quantifying the different solid-state forms of this compound. These investigations reveal the complex nature of the material, which can exist in various crystalline structures and an amorphous state. nih.gov

This compound can exist in several distinct solid-state forms, which are primarily differentiated by their degree of hydration. mdpi.com These forms include an amorphous state and multiple crystalline hydrates. researchgate.netnih.gov The identified crystalline forms are the anhydrate, monohydrate, dihydrate, and trihydrate. nih.govmdpi.comnih.gov The amorphous form is characterized by a lack of long-range molecular order, which can be observed as a broad, halo-like peak in X-ray diffraction patterns. nih.gov In contrast, the crystalline forms exhibit well-defined diffraction patterns, indicating an ordered arrangement of molecules. nih.gov Commercial magnesium stearate (B1226849) samples can be composed of a single crystalline form, a combination of different forms, or disordered (amorphous) forms. nih.gov

| Form | Description | Crystallinity |

|---|---|---|

| Anhydrous | Contains no water of crystallization. | Crystalline |

| Monohydrate | Contains one molecule of water per formula unit. Can have needle-shaped or disordered structures. nih.gov | Crystalline |

| Dihydrate | Contains two molecules of water per formula unit. Often exhibits a plate-like shape. nih.govnih.gov | Crystalline |

| Trihydrate | Contains three molecules of water per formula unit. nih.gov | Crystalline |

| Amorphous | Lacks a defined crystalline lattice. nih.gov | Non-crystalline |

The various forms of this compound can interconvert under different environmental conditions, such as changes in temperature and humidity. researchgate.netnih.gov These transformations are known as polymorphic or hydrate (B1144303) transitions. For instance, exposure to high humidity can cause a phase transition to a higher hydrate form, such as the conversion of the dihydrate to a trihydrate. nih.gov This interaction with water vapor has been found to be a reversible process. researchgate.net

Temperature also induces phase transitions. At low temperatures, anhydrous this compound exists in a crystalline lamellar mesophase. researchgate.net As the temperature increases, it can transition to a liquid crystalline hexagonal phase and eventually to a molten disordered state at high temperatures. researchgate.net Once heated to the hexagonal or disordered phase, the material may be kinetically prevented from reforming the original lamellar crystalline phase upon cooling. researchgate.net

The solid-state form of this compound is highly dependent on its manufacturing process. neu.edu.tr Variability in synthesis conditions, starting materials, and commercial sources can lead to significant differences in the resulting crystalline and amorphous forms. nih.govnih.gov This variability between different manufacturers is a known challenge, as switching between sources can impact the material's functionality. nih.gov The powder characteristics of magnesium stearate are known to differ among products manufactured by different methods. neu.edu.tr The greatest variation observed in commercial samples is often attributed to differences between manufacturers, their specific manufacturing methods, and the raw materials used in synthesis. nih.gov

Powder X-ray Diffraction (PXRD) is a powerful and ideal technique for the quantitative phase analysis (QPA) of multiphase samples like commercial this compound. mdpi.com This method allows for the identification and quantification of the different crystalline and amorphous phases present in a sample. icdd.com The principle of QPA by PXRD is that the intensities of the diffraction lines for a specific phase are proportional to the fraction of that phase in the mixture. mdpi.com

By analyzing the PXRD pattern, which plots diffracted intensity against the diffraction angle (2θ), one can distinguish between the different hydrate forms. nih.govnetzsch.com For example, the monohydrate and dihydrate forms show distinct crystalline diffraction patterns, while the amorphous form presents a broad halo. nih.gov Specific peaks in the diffractogram can be indicative of a particular hydrate; for instance, peaks around 20° and 23.5° 2θ have been associated with the trihydrate form. netzsch.com By employing methods like the Rietveld refinement or doping methods, it is possible to determine the relative abundance of each solid-state form within a given sample. icdd.comresearchgate.net

Spectroscopic Elucidation of Molecular Structure and Interactions

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and intermolecular interactions within this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. nih.govgsconlinepress.com When applied to this compound, the FTIR spectrum reveals characteristic absorption bands that correspond to the vibrations of specific chemical bonds. researchgate.net

Analysis of the FTIR spectrum of magnesium stearate shows distinct peaks that confirm its molecular structure. Key absorption bands include:

C-H Stretching Vibrations : Bands observed around 2917 cm⁻¹ and 2850 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the long alkyl chains of palmitic and stearic acids. researchgate.net

COO⁻ (Carboxylate) Group Vibrations : The ionic interaction between the magnesium (Mg²⁺) ion and the carboxylate groups (COO⁻) of the fatty acids is a defining feature. This is reflected by two prominent "twin" bands. The band around 1577 cm⁻¹ corresponds to the asymmetric stretching vibration, while the band near 1466 cm⁻¹ represents the symmetric stretching vibration of the COO⁻ groups. researchgate.net

These characteristic peaks provide a spectroscopic fingerprint for this compound, allowing for its identification and an assessment of potential chemical interactions with other substances, as changes in these peak positions or shapes can indicate new molecular interactions. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2917 | Asymmetric C-H Stretch | -CH₂- |

| ~2850 | Symmetric C-H Stretch | -CH₂- |

| ~1577 | Asymmetric COO⁻ Stretch | Carboxylate (salt) |

| ~1466 | Symmetric COO⁻ Stretch | Carboxylate (salt) |

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Structural Insights and Form Identification

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the different solid forms of magnesium stearate at a molecular level. researchgate.netnih.gov It provides detailed insights into the three-dimensional arrangement of atoms and can reliably identify various crystal forms (polymorphs and pseudopolymorphs like hydrates) and disordered (amorphous) content, regardless of water content or particle size. researchgate.netresearchgate.net

Different solid forms of magnesium stearate, such as the anhydrous, monohydrate, and dihydrate forms, can be distinguished by their unique ssNMR spectra. researchgate.net For instance, ¹³C ssNMR can differentiate these forms based on the chemical shifts of the carboxylate carbon. The dihydrate form typically shows two sharp peaks between 183 and 187 ppm, while a disordered form presents as a single broad peak around 182 ppm. researchgate.net The presence of multiple peaks indicates different orientations of the carbon atoms within the crystal lattice structure. researchgate.net This capability allows for the unambiguous definition and quantification of the crystalline forms present in a sample, which is crucial for understanding and controlling the material's performance. nih.govresearchgate.net Furthermore, ssNMR can be used to monitor changes in the solid form of magnesium stearate even within an intact pharmaceutical tablet, providing valuable information on formulation stability. nih.govresearchgate.net

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are fundamental in characterizing the phase transitions, stability, and solvent content of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary methods that provide a comprehensive thermal profile of the material. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events such as melting and dehydration. researchgate.net The DSC thermogram of magnesium stearate is often complex, exhibiting multiple endothermic peaks that correspond to different physical phenomena. tainstruments.comnetzsch.com

The initial peaks observed at lower temperatures are typically associated with the loss of water (dehydration), which is a kinetic process known as apparent melting. tainstruments.com These peaks may shift with varying heating rates. tainstruments.com For example, a commercial sample might show peaks at approximately 78°C, 92°C, 96°C, and 116°C, which are partly due to the release of surface and bound water. netzsch.com The subsequent peaks at higher temperatures represent the true thermodynamic melting of the anhydrous form. tainstruments.comnetzsch.com The complex nature of the thermograms, often showing broad or multiple peaks between 77°C and 115°C, indicates that commercial magnesium stearate is frequently a mixture of different hydrates. netzsch.comnetzsch.com The melting range for the water-free substance is often cited as being between 130°C and 145°C. netzsch.comnetzsch.com The specific temperatures and enthalpies of these transitions serve as a fingerprint, allowing for the identification and differentiation of various polymorphic and hydrated forms. netzsch.comnih.gov

Table 1: DSC Thermal Events for a Commercial Magnesium Stearate Sample

| Event Type | Peak Temperature (°C) | Associated Process |

| Endotherm | 77 - 90 | Evaporation of surface water |

| Endotherm | 90 - 115 | Release of hydrate water / Melting |

| Endotherm | 141 - 145 | Melting of water-free constituents |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about solvent content and thermal decomposition. labwrench.com For magnesium stearate, TGA is particularly useful for determining the amount of water present. netzsch.comnetzsch.com

A typical TGA curve for magnesium stearate shows an initial mass loss at temperatures up to about 130°C, which corresponds to the evaporation of water. netzsch.comnetzsch.com This process can occur in distinct steps, which can be visualized more clearly using the first derivative of the TGA curve (DTG). The first step, often below 100°C, is attributed to the loss of loosely bound surface water, while a subsequent step between 100°C and 130°C corresponds to the release of bound hydrate water. netzsch.comnetzsch.com The percentage of mass loss in these steps helps to identify the hydration state, such as monohydrate, dihydrate, or trihydrate. netzsch.comnetzsch.com For example, a mass loss of around 3.5% is indicative of at least a monohydrate form being present. netzsch.com The thermal decomposition of the compound itself begins at much higher temperatures, typically around 350°C. netzsch.comnetzsch.com

Table 2: TGA Mass Loss Events for a Magnesium Stearate Monohydrate Sample

| Temperature Range | Mass Loss Step | Associated Process | Example Mass Loss (%) |

| Room Temp - 100°C | 1 | Evaporation of surface water | ~1.8% |

| 100°C - 130°C | 2 | Release of hydrate water | ~1.7% |

| > 350°C | 3 | Thermal decomposition | > 85% |

Particle Morphology and Surface Topography Characterization

The performance of this compound as a pharmaceutical lubricant is significantly influenced by its particle characteristics, including shape, size, and surface features. researchgate.netpharmtech.com These attributes affect powder flow, lubrication efficiency, and the physical properties of the final tablet. researchgate.net

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the three-dimensional morphology of magnesium stearate particles. neu.edu.trpharmaexcipients.comnih.gov SEM images reveal that the compound often exists as agglomerated, flake-like particles. pharmtech.com The morphology can vary significantly between different commercial grades, with some appearing as smoother, more consistent particles while others are more irregular and acicular (needle-shaped). neu.edu.trpharmtech.com These primary particles are often described as resembling a "deck of cards" or lamellar plates. pharmtech.com

SEM can also provide qualitative information about surface roughness. nih.govresearchgate.net A rougher surface may influence how the lubricant adheres to and coats other particles in a formulation. pharmtech.com While direct quantitative measurement of surface roughness for fine powders is complex, SEM micrographs clearly show differences in surface texture, from smooth to highly irregular, which can be correlated with the material's manufacturing process and performance. neu.edu.trpharmtech.com

Particle size distribution (PSD) is a critical material attribute that has a direct impact on the functionality of magnesium stearate. nih.govpharmaexcipients.com It is commonly measured using laser diffraction, which can determine parameters such as the median particle size (d50) and the span of the distribution. nih.govpharmaexcipients.com

The PSD of commercial magnesium stearate grades can vary, with median particle sizes typically ranging from approximately 7 to 17 µm. pharmaexcipients.com This variation has significant consequences for performance. A smaller particle size results in a higher specific surface area. pharmtech.comnih.gov When used as a lubricant, a larger surface area allows for more extensive coating of the active ingredient and other excipient particles. pharmtech.com However, this can sometimes be detrimental, as excessive hydrophobic coating may slow down the dissolution rate of the drug from the tablet. pharmtech.com Conversely, finer lubricant particles can lead to a greater reduction in tablet tensile strength because they more effectively disrupt the bonding between the primary formulation particles. pharmaexcipients.com Therefore, controlling the particle size distribution is crucial for balancing lubrication efficiency with the desired tablet properties, such as hardness and dissolution. researchgate.netnih.gov

Table 3: Example Particle Size Distribution Data for Different Magnesium Stearate Grades

| Parameter | MgSt Grade 1 | MgSt Grade 2 | MgSt Grade 3 |

| d10 (μm) | 4.1 | 2.5 | 3.2 |

| d50 (μm) | 17.2 | 8.9 | 6.9 |

| d90 (μm) | 32.5 | 18.1 | 13.4 |

Specific Surface Area Determination and its Correlation with Functionality

The specific surface area (SSA) of this compound is a critical physical property that significantly influences its functionality, particularly in pharmaceutical applications where it is used as a lubricant. nih.govciqtekglobal.comcovalentmetrology.com SSA relates to the particle morphology, including porosity and fineness, and is an indicator of the material's manufacturing and thermal history. covalentmetrology.com

Determination of Specific Surface Area

The most common method for determining the specific surface area of this compound is the volumetric method using gas adsorption, with the data analyzed by the Brunauer-Emmett-Teller (BET) method. covalentmetrology.comnsf.gov This technique typically involves the adsorption of an inert gas, such as nitrogen or krypton, onto the surface of the solid particles at cryogenic temperatures (e.g., the temperature of liquid nitrogen). nsf.gov

The process requires careful sample preparation, known as degassing, to remove atmospheric contaminants from the particle surfaces before analysis. micromeritics.com This is a critical step, as improper degassing can alter the surface of the material and lead to inaccurate and non-reproducible results. micromeritics.com For this compound, degassing is typically achieved by heating the sample under a vacuum or in a stream of dry, inert gas. covalentmetrology.com However, the temperature must be carefully controlled, as excessive heat can cause melting, sintering, or dehydration, which drastically reduces the surface area. ciqtekglobal.commicromeritics.com Research has shown that degassing temperatures should not exceed 35-40°C to preserve the material's original surface properties. nsf.govmicromeritics.com

The following table illustrates the effect of degassing temperature on the measured specific surface area of a magnesium stearate sample.

| Degassing Temperature (°C) | Degassing Time (hours) | Resulting Specific Surface Area (m²/g) |

| 35 | 4 | 8.7 |

| 45 | 4 | 8.1 |

| 55 | 4 | 5.3 |

| 65 | 4 | 3.2 |

| This table is generated based on data indicating that magnesium stearate should not be degassed at temperatures above 35°C due to melting and sintering that lower the measured surface area. micromeritics.com |

Correlation with Functionality

The specific surface area of this compound is directly correlated with its performance as a lubricant in solid dosage form manufacturing. nih.govciqtekglobal.com Commercially available pharmaceutical-grade magnesium stearate can have a wide range of specific surface areas, typically from 3 to 54 m²/g. ciqtekglobal.com

Lubrication Efficiency: A higher specific surface area generally results in better lubrication efficiency. nih.govciqtekglobal.comresearchgate.net Particles with a larger SSA have a greater tendency to adhere to the surfaces of other particles in a formulation, creating a more uniform and thinner lubricant layer during blending. researchgate.net This homogenous coating effectively reduces the friction between the tablet and the die wall during the compaction and ejection process. ciqtekglobal.comcovalentmetrology.com Conversely, materials with a lower SSA may result in an uneven distribution of lubricant particles. researchgate.net

Tabletability and Dissolution: While a high SSA is beneficial for lubrication, it can have adverse effects on other tablet properties. An increase in the SSA of the lubricant can lead to a decrease in the tensile strength of the tablets and an increase in their brittleness. ciqtekglobal.com Furthermore, because this compound is hydrophobic, a more extensive surface coating (resulting from a higher SSA) can impede the penetration of water into the tablet matrix, thereby slowing down the rates of disintegration and dissolution of the active pharmaceutical ingredient. ciqtekglobal.comuky.edu

The following interactive table summarizes the general correlation between specific surface area and key functional properties.

| Specific Surface Area | Lubrication Efficiency | Tablet Tensile Strength | Dissolution Rate |

| High | Increased | Decreased | Decreased |

| Low | Decreased | Increased | Increased |

Interparticulate Interactions and Bulk Material Science of Magnesium Palmitostearate

Flowability and Compressibility of Magnesium Palmitostearate Powders

The addition of this compound to powder formulations significantly alters their bulk-level properties, influencing both flowability and compressibility. These changes are a direct result of the lubricant's effect on interparticle forces.

Rheological Characterization of Powder Blends

Powder rheology provides quantitative measures of a powder's flow characteristics under various conditions. The use of a powder rheometer can characterize the effect of this compound on a blend's flowability through several key parameters, including Basic Flowability Energy (BFE), Specific Energy (SE), and Permeability. nih.govmdpi.comnih.gov BFE, for instance, quantifies the energy needed for a blade to move through a powder bed and is affected by the powder's compressibility and consolidation state. mdpi.com

Studies have shown that the addition of magnesium stearate (B1226849) can improve the flowability of cohesive powders. researchgate.netnih.gov For example, in blends with cohesive regular lactose (B1674315), magnesium stearate has a significant positive effect on flow, whereas its impact on already free-flowing powders is minimal. researchgate.netnih.gov Research has established good linear relationships between rheological parameters like BFE and SE and the performance of dry powder inhaler formulations containing magnesium stearate. nih.gov The rheological properties are influenced by the polymorphic form of the magnesium stearate used (e.g., anhydrate, monohydrate, dihydrate), with each form affecting the powder blend differently. nih.gov

| Rheological Parameter | Description | Influence of this compound |

|---|---|---|

| Basic Flowability Energy (BFE) | Energy required to displace a conditioned bulk powder, indicating flowability in a consolidated state. mdpi.com | Generally decreases in cohesive powders, indicating improved flowability. nih.gov |

| Specific Energy (SE) | Energy required to move the rheometer blade upwards through the powder, reflecting cohesion in a low-stress state. | Can be reduced, signifying lower cohesion and easier particle movement. nih.gov |

| Permeability | Measures the ability of air to pass through a powder bed, relating to particle packing and porosity. nih.gov | Can be altered depending on how the lubricant affects particle packing and fills voids. |

Impact of Particle Attributes (Size, Shape, Porosity) on Bulk Properties

The physical attributes of this compound particles are critical material attributes that directly influence the bulk properties of a powder blend. nih.gov These attributes include particle size and distribution, shape (morphology), crystallinity, and moisture content. bohrium.comresearchgate.net

Finer grades of magnesium stearate, which have a smaller primary particle size, can lead to a more significant detrimental effect on the mechanical strength of tablets. pharmaexcipients.com This is because a given concentration of a finer lubricant provides a higher number of particles, resulting in greater surface area coverage on the diluent particles. pharmaexcipients.com While MgSt with smaller particle size, higher crystallinity, and higher moisture content can provide better flowability, the resulting tablets often have lower tensile strength. researchgate.net The palmitate-to-stearate ratio (C16/C18) can also affect flowability, although its effect is often confounded by other physical properties like particle size and morphology. researchgate.netresearchgate.net The various crystalline forms, such as the dihydrate being plate-shaped and the monohydrate being needle-shaped, also contribute to differences in performance. nih.gov

| Particle Attribute | Impact on Bulk Properties | Research Finding |

|---|---|---|

| Particle Size | Affects surface area coverage and flowability. | Smaller lubricant particles can improve flow but decrease tablet tensile strength due to higher surface coverage. researchgate.netpharmaexcipients.com |

| Crystallinity | Influences lubrication efficiency and tablet properties. | Highly crystalline forms of MgSt may lead to a more pronounced reduction in the apparent solubility of certain drugs. nih.gov |

| Moisture Content / Hydrate (B1144303) Form | Different hydrate forms (anhydrous, monohydrate, dihydrate) have distinct crystal arrangements and packing, affecting rheology. nih.gov | Initial moisture content and crystal packing of polymorphs define their effects on the rheology of lubricated powders. nih.govresearchgate.net |

| C16/C18 Ratio | The ratio of palmitate to stearate can influence powder flow. | The C16/C18 ratio was found to affect flowability, but its effect was often confounded by other physical properties. researchgate.net |

Assessment of Cohesion and Adhesion Forces within Powder Beds

This compound is widely used to modify interparticle friction and adhesion. nih.gov By adhering to the surfaces of host particles, it reduces the cohesive forces between them, which is particularly effective for improving the flowability of cohesive powders. nih.govresearchgate.net As powder cohesion increases, the positive impact of lubricants on flowability becomes more significant. nih.govresearchgate.net

The mechanism involves the delamination of magnesium stearate particles under shear, which then coat the surfaces of the other particles in the blend. nih.gov This surface modification reduces the natural roughness of the host particles and minimizes direct contact points, thereby lowering the frictional and cohesive forces that impede flow. nih.gov The energy required to move particles relative to each other is thus reduced, which can be measured as a decrease in the specific upward flow energy (SUFE), a parameter highly dependent on bulk cohesion. nih.gov

Lubricant Film Formation and Distribution in Blends

The effectiveness of this compound as a lubricant hinges on its ability to form a thin, uniform film on the surfaces of other particles in a blend. The integrity and extent of this film are governed by both mechanistic principles and processing conditions.

Mechanistic Models of Lubrication (e.g., Boundary Lubrication)

Magnesium stearate functions as a boundary lubricant, forming a film between the tablet's edge and the die wall to reduce friction during tablet ejection. nih.govfabad.org.tr The lubrication mechanism within the powder blend itself is hypothesized to occur in several ways. One widely accepted model suggests that the lubricant particles first fill any surface cavities or irregularities on the host particles. nih.gov This initial step smooths the particle surfaces. Following this, a more continuous layer or film is formed over the host particles. nih.gov This film creates a barrier with low shear strength, reducing interparticle friction and improving flow. nih.govfabad.org.tr The polar functional groups of the lubricant may adhere to metal surfaces, forming a boundary that prevents direct contact between the formulation and the processing equipment. pharmaexcipients.com

Influence of Blending Time and Intensity on Lubricant Layer Integrity

The duration and intensity of the blending process are critical parameters that determine the extent of lubricant distribution and the integrity of the resulting film. neu.edu.tr Initially, as blending proceeds, magnesium stearate particles deagglomerate and coat the surfaces of the host particles. pharmaexcipients.compharmaexcipients.com This leads to improved lubrication and flowability.

However, prolonged or overly intensive mixing can lead to "over-lubrication." fabad.org.trresearchgate.net In this state, the lubricant film becomes excessively thick or dense, which can negatively impact tablet quality. pharmaexcipients.comresearchgate.net A longer blending duration results in greater coverage of the formulation components by lubricant particles, which can decrease the tablet's tensile strength because it hinders the strong bonding between the primary particles. pharmaexcipients.comresearchgate.net Studies have shown that the hardness of tablets decreases as the mixing time with magnesium stearate increases, often following a first-order rate. researchgate.net Therefore, the lubrication time and concentration must be carefully balanced to achieve optimal flow and tablet properties without compromising mechanical strength. fabad.org.tr The sensitivity to over-lubrication is also dependent on the deformation behavior of the other materials in the blend, with highly plastic materials being more susceptible. researchgate.net

Heterogeneity of Lubricant Distribution on Particle Surfaces

The efficacy of this compound as a lubricant is fundamentally linked to its distribution on the surfaces of excipient and active ingredient particles within a pharmaceutical blend. The dispersion process is not instantaneous or uniform, leading to a characteristic heterogeneity that evolves with processing parameters. The mechanism of lubricant dispersion is often described as a two-stage process. nih.gov Initially, lubricant particles adhere to the surfaces of the host particles. As the blending process continues and further shear stress is applied, the agglomerates of lubricant particles are broken down, and individual particles may delaminate into smaller platelets, which then spread to cover additional particle surfaces. nih.gov

This progressive coverage results in a heterogeneous lubricant film across the particle population. The extent and nature of this film are critically dependent on factors such as blending time and lubricant concentration. Longer blending durations generally lead to more extensive surface coverage, causing a more pronounced effect on the bulk properties of the powder and the resulting tablets. pharmaexcipients.comnih.govpharmaexcipients.com The flake-like or plate-like morphology of this compound is conducive to this delamination and spreading behavior, allowing it to effectively coat the surfaces of other components in the formulation. nih.gov The uneven distribution means that some particle surfaces may be heavily coated while others remain relatively free of lubricant, influencing the subsequent compaction and cohesion phenomena.

Adhesion and Cohesion Phenomena in Compaction

This compound plays a critical dual role in managing adhesion and cohesion during tablet manufacturing. Adhesion, in this context, refers to the undesirable sticking of the formulation to tooling surfaces, such as the die walls and punch faces. Cohesion refers to the interparticulate forces that bind the powder particles together to form a coherent tablet. This compound is added to formulations primarily to mitigate adhesion, but its presence invariably influences cohesion. pharmaexcipients.comnih.gov

Interparticulate Forces and their Influence on Tablet Properties

The presence of this compound on particle surfaces directly influences the interparticulate forces that govern tablet strength. The reduction of tablet hardness, or tensile strength, is a well-documented consequence of its use. nih.gov This effect arises because the lubricant particles on the surface form a physical barrier between the primary particles of the formulation. pharmaexcipients.com This barrier prevents the formation of strong, direct solid-solid bonds (e.g., hydrogen bonds or van der Waals forces) between the excipient and active ingredient particles during compaction. Instead, the interparticulate interactions are replaced by weaker forces at the lubricant-particle interface. pharmaexcipients.com

This reduction in bonding strength has a significant impact on the final tablet properties. The relationship between lubricant concentration, blending time, and tablet strength is generally inverse; as lubricant concentration or blending time increases, the extent of surface coverage increases, leading to a more pronounced reduction in tensile strength. pharmaexcipients.comnih.gov Furthermore, the weakened interparticle bonding can lead to increased porosity expansion, or elastic relaxation, after the compaction pressure is released. nih.gov In materials that deform plastically, a strong interparticle bond helps to counteract this relaxation, but when the bond is weakened by a lubricant film, the tablet is more prone to expanding, potentially affecting its stability and integrity. nih.gov

Table 1: Research Findings on the Impact of this compound Blending Time on Tablet Properties

| Blending Parameter | Observed Effect on Tablet Property | Scientific Rationale |

| Short Blending Time | Higher Tensile Strength | Incomplete surface coverage allows for more direct particle-to-particle bonding, resulting in a stronger tablet matrix. |

| Long Blending Time | Reduced Tensile Strength pharmaexcipients.comnih.govpharmaexcipients.com | Extensive delamination and coating of particles creates a boundary film that weakens interparticulate bonding forces. pharmaexcipients.com |

| Short Blending Time | Higher Ejection Force | Insufficient lubrication at the die-wall interface results in greater friction during tablet ejection. |

| Long Blending Time | Lower Ejection Force | A more uniform lubricant layer forms between the tablet surface and the die wall, reducing interfacial friction. nih.gov |

Table 2: Influence of this compound Concentration on Tablet Tensile Strength

| Lubricant Concentration | Effect on Tensile Strength | Mechanism |

| Low (e.g., <0.5% w/w) | Minor Reduction | Limited surface coverage allows for significant interparticulate bonding to occur, maintaining tablet strength. |

| High (e.g., >1.0% w/w) | Significant Reduction pharmaexcipients.comnih.gov | Increased lubricant availability leads to more comprehensive surface coverage, substantially reducing the bonding area and strength between particles. pharmaexcipients.comnih.gov |

Mitigation of Die-Wall Adhesion during Compression

One of the primary functions of this compound is to act as a boundary lubricant to prevent the adhesion of the tablet to the metal surfaces of the die wall during and after compression. pharmaexcipients.compharmaexcipients.com This is crucial for a successful manufacturing process, as high friction during tablet ejection can lead to defects such as capping or lamination and can damage the tooling.

Excipient Functionality and Mechanistic Investigations of Magnesium Palmitostearate

Impact of Magnesium Palmitostearate on Tablet Compaction Behavior

This compound, a common lubricant in pharmaceutical manufacturing, significantly influences the process of tablet compaction. Its primary role is to reduce the friction between the tablet surface and the die wall during ejection, but its presence also introduces complex effects on the mechanical properties and behavior of the powder blend during and after compression. The effectiveness and impact of this compound are dictated by a combination of its concentration, physical properties, and its interaction with other excipients in the formulation.

Effect on Plastic Deformation and Brittle Fracture during Compression

The influence of this compound on tablet strength is closely linked to the deformation mechanism of the other excipients in the formulation researchgate.netnih.gov. Materials are broadly categorized by their behavior under compression: those that undergo plastic deformation (permanently change shape) and those that experience brittle fracture (break into smaller fragments).

Plastically deforming materials, such as microcrystalline cellulose (B213188), are particularly sensitive to the negative effects of lubricants on tablet strength researchgate.netnih.govresearchgate.net. During compression, this compound particles form a film on the surface of these excipient particles. This film acts as a physical barrier, weakening the crucial interparticle bonding forces that give the tablet its mechanical strength researchgate.netcuni.cz. The result is a tablet with reduced tensile strength nih.gov. Studies have shown that the large stress relaxation observed in compacts with magnesium stearate (B1226849) is dependent on this plastic deformation, with no evidence of fragmentation ekb.eg.

Conversely, materials that consolidate through brittle fracture, like aggregated gamma-sorbitol or calcium phosphate (B84403) dihydrate, exhibit low lubricant sensitivity nih.govcuni.cz. When these materials are compressed, they fracture, creating new, clean surfaces that are free from the lubricant film researchgate.net. This allows for strong interparticle bonding to occur on these newly formed surfaces, largely mitigating the negative impact of the lubricant on tablet strength researchgate.netnih.gov.

Influence on Ejection Force and Tablet Tensile Strength

One of the primary functions of this compound is to act as a lubricant to facilitate the tablet manufacturing process by reducing the force required to eject the compressed tablet from the die researchgate.netbham.ac.uk. Inadequate lubrication can lead to high ejection forces, causing tablet defects like capping and lamination, and increasing wear on the tablet tooling researchgate.net.

However, the addition of this lubricant typically has an inverse relationship with the tablet's tensile strength. Research consistently shows that increasing the concentration of this compound or extending the blending time leads to a greater reduction in tablet tensile strength nih.govpharmaexcipients.comnsf.gov. This reduction occurs because the lubricant particles coat the surfaces of other components, forming a physical barrier that hinders the strong inter-particulate bonds necessary for a robust tablet researchgate.net.

The effect on ejection force is also concentration-dependent, though the relationship can be complex. Generally, higher lubricant concentrations lead to lower ejection forces pharmaexcipients.comresearchgate.net. However, some studies have found that the effect of concentration on ejection force may diminish at higher levels, or that the force may remain constant despite an increase in lubricant concentration pharmaexcipients.comresearchgate.net. The fatty acid composition also plays a role; magnesium stearate with a lower stearate (and thus higher palmitate) content has been shown to have lower lubrication performance, resulting in a lesser reduction in tablet ejection force nih.govpharmaexcipients.com.

Table 1: Effect of this compound Parameters on Tablet Properties

| Parameter Change | Effect on Tensile Strength | Effect on Ejection Force |

| Increase in Concentration | Decrease nih.govpharmaexcipients.com | Decrease (effect may diminish at higher concentrations) pharmaexcipients.com |

| Increase in Blending Time | Decrease nih.govpharmaexcipients.com | Decrease pharmaexcipients.com |

| Lower Stearate/Higher Palmitate Content | Slightly Higher nih.govpharmaexcipients.com | Lesser Reduction nih.govpharmaexcipients.com |

Relationship between Solid-State Properties and Compaction Performance

The compaction performance of this compound is not solely dependent on its concentration but is also significantly influenced by its solid-state properties. These properties include the fatty acid composition (the ratio of palmitic to stearic acid), particle size, specific surface area, crystallinity, and hydrate (B1144303) form nih.govresearchgate.netnih.gov.

Variations in the ratio of palmitate (C16) to stearate (C18) can affect performance. Studies have indicated that a lower stearate content can lead to slightly higher tablet tensile strength and a lesser reduction in ejection force, suggesting a difference in lubrication efficiency nih.govpharmaexcipients.com. However, other research suggests the C16/C18 ratio has a minimal effect on the physical properties of the final tablet researchgate.net.

The physical form of the lubricant is critical. Different hydrate forms (e.g., monohydrate, dihydrate, and disordered or amorphous forms) exhibit different lubrication efficiencies and impacts on tabletability nsf.govnih.gov. Monohydrate and dihydrate forms tend to be good lubricants, effectively reducing ejection force, but they can also lead to softer tablets (lower tensile strength) nsf.govnih.gov. In contrast, disordered forms may be less effective as lubricants but result in better tabletability nsf.govnih.gov. This is because disordered, irregularly shaped particles may hinder the formation of a smooth, uniform lubricant film around other particles nih.gov. Tablet tensile strength is also influenced by the lubricant's particle size, crystallinity, and moisture content researchgate.net.

Table 2: Influence of this compound Solid-State Properties on Compaction

| Solid-State Property | Influence on Compaction Performance |

| Hydrate Form (Monohydrate/Dihydrate) | Good lubrication efficiency (lower ejection force), but may decrease tablet tensile strength nsf.govnih.gov. |

| Hydrate Form (Disordered/Amorphous) | Less effective lubrication, but better tabletability (higher tensile strength) nsf.govnih.gov. |

| Particle Size | Influences tablet tensile strength researchgate.net. Smaller particles may form a film faster, reducing strength cuni.cz. |

| Crystallinity | Affects tablet tensile strength researchgate.net. Highly crystalline MgSt may reduce drug solubility more researchgate.net. |

| Specific Surface Area | Higher surface area can lead to slower drug dissolution nih.gov. |

| Fatty Acid Ratio (Palmitate/Stearate) | Lower stearate content may result in slightly higher tensile strength and less reduction in ejection force nih.govpharmaexcipients.com. |

Lubricant Sensitivity of Formulations and Excipient Interactions

Lubricant sensitivity refers to the degree to which a formulation's tabletability is negatively affected by the addition of a lubricant. This sensitivity is highly dependent on the properties of the other excipients in the blend, particularly their deformation mechanism researchgate.netnih.gov.

As previously noted, formulations containing plastically deforming excipients like microcrystalline cellulose are known to have high lubricant sensitivity nih.gov. The lubricant easily coats the particles, preventing strong bonds from forming, which leads to a significant reduction in tablet strength nih.gov. In contrast, formulations with brittle materials such as lactose (B1674315) or calcium phosphate dihydrate are less sensitive because the fracture of these particles during compression creates new, unlubricated surfaces for bonding researchgate.netcuni.cz. The morphology of an excipient also plays a role; for example, anhydrous lactose with its flat surface is more sensitive to lubrication than the more porous granulated lactose because the lubricant can delaminate more easily on the flatter surface nih.gov.

The concentration and specific surface area of the lubricant are key factors affecting this sensitivity cuni.cz. At lower concentrations, the formation of the strength-reducing film is slower. Similarly, larger lubricant particles also decelerate the film-forming process compared to smaller particles, resulting in a smaller decrease in tablet strength for a given mixing time cuni.cz. The intensity and duration of mixing are also critical, as higher shear forces can accelerate the migration of lubricant particles to the surfaces of other excipients cuni.cz.

Role of this compound in Drug Release Modulation

Beyond its mechanical effects during compaction, this compound plays a significant role in modulating the release of the active pharmaceutical ingredient (API) from the finished tablet. This influence stems directly from its fundamental chemical nature.

Mechanism of Hydrophobicity Contribution to Release Profile

The primary mechanism by which this compound modulates drug release is through its hydrophobic (water-repellent) nature nih.govnih.govnbinno.comnih.gov. The molecule consists of a polar magnesium head and non-polar fatty acid tails (palmitic and stearic acids) nih.gov. During blending, these lubricant particles coat the API and other excipient particles nbinno.com.

When the tablet is ingested, this hydrophobic film acts as a barrier, hindering the penetration of water into the tablet matrix nih.govnbinno.com. This waterproofing effect slows down two critical processes:

Tablet Disintegration: The rate at which the tablet breaks apart into smaller granules is reduced nih.govnbinno.comnih.gov.

Drug Dissolution: The subsequent process of the API dissolving into the surrounding fluid is also slowed, as the hydrophobic layer limits the contact between the drug and the medium nsf.govnih.gov.

Formation of Diffusion Barrier Layers at Tablet Surface

This compound is known for its hydrophobic characteristics, which are central to its function as a lubricant and also influence drug dissolution. nih.gov During the tablet manufacturing process, particularly in the blending stage, particles of this compound can coat the surfaces of the API and other excipient granules. nih.gov Upon compression, these coated particles can form a thin, hydrophobic layer or film on the surfaces of the granules and at the tablet-die interface. nih.govnih.gov

This hydrophobic barrier impedes the penetration of water into the tablet matrix. nih.gov The reduced wettability of the tablet surface and the particles within it slows down the disintegration and dissolution processes. The extent of this dissolution delay is often proportional to the amount of this compound used and the duration of the blending process; prolonged mixing can lead to the formation of a more extensive hydrophobic layer. nih.govnih.gov This effect is particularly pronounced for drugs with low solubility, where the lubricant's impact on wetting becomes a significant rate-limiting step. nih.gov The formation of this diffusion barrier is a critical consideration in formulation design, as it can be leveraged to modify drug release profiles but can also lead to "over-lubrication," which may undesirably slow dissolution and affect bioavailability. nih.gov

Kinetic Modeling of Drug Release from this compound-Containing Matrices

To quantitatively understand and predict the drug release from matrices containing this compound, various mathematical models are employed. These kinetic models help to elucidate the underlying mechanisms of drug release, such as diffusion, erosion, or swelling. rjpbcs.comnih.gov Among the most commonly used are the Higuchi and Korsmeyer-Peppas models. mdpi.com

The Higuchi model is one of the earliest and most widely used models to describe drug release from a matrix system. ptfarm.pl It posits that the cumulative amount of drug released is proportional to the square root of time, which is characteristic of a Fickian diffusion-controlled process. rsc.org

The Korsmeyer-Peppas model is a more comprehensive model that relates the cumulative drug release to time exponentially. ptfarm.pl This model is particularly useful for analyzing release from polymeric systems when the release mechanism is not well known or when more than one type of release phenomenon is involved. mdpi.com The model is represented by the equation:

Mt / M∞ = ktn

Here, Mt / M∞ is the fraction of drug released at time t, k is the release rate constant, and n is the release exponent, which is indicative of the drug release mechanism. ptfarm.pl The value of 'n' provides insight into the transport mechanism.

Table 1: Interpretation of Release Exponent (n) in the Korsmeyer-Peppas Model for Cylindrical Tablets

| Release Exponent (n) | Drug Transport Mechanism |

|---|---|

| 0.45 | Fickian Diffusion |

| 0.45 < n < 0.89 | Anomalous (non-Fickian) Transport (Diffusion and swelling/erosion) |

| 0.89 | Case II Transport (Zero-order release) |

Source: rjpbcs.com

By fitting experimental dissolution data to these models, researchers can determine the primary mechanism governing drug release from a formulation containing this compound, whether it be diffusion through the hydrophobic barrier, matrix erosion, or a combination of processes. mdpi.comnih.govresearchgate.net

pH-Dependent Alterations in Release Behavior

The drug release behavior from matrices containing this compound can be significantly influenced by the pH of the surrounding medium. nih.gov This pH-dependency stems from the chemical nature of the excipient as a salt of a weak acid (palmitic and stearic acids) and a strong base.

In acidic environments, such as the simulated gastric fluid (pH 1.2), the magnesium salt can react and convert to its corresponding free fatty acids—stearic acid and palmitic acid. nih.gov These fatty acids are less soluble and more hydrophobic than the magnesium salt form. nih.gov This conversion can enhance the formation of a hydrophobic, water-repellent layer, leading to a more pronounced delay in tablet disintegration and a slower rate of drug dissolution. nih.gov

Conversely, in neutral to basic conditions, such as in simulated intestinal fluid (pH 6.8), this compound tends to remain in its more soluble salt form. nih.gov Consequently, its retarding effect on dissolution may be less pronounced compared to its effect in an acidic medium. This pH-dependent solubility of the excipient itself can introduce variability in drug release as a tablet transits through the gastrointestinal tract, which has different pH environments. This is a critical factor in the development of controlled-release formulations, where predictable release profiles across different physiological pH values are desired. nih.govgoogle.comgoogle.com

This compound-Active Pharmaceutical Ingredient Interactions

The potential for physicochemical interactions between this compound and APIs is a crucial aspect of preformulation studies. researchgate.net Such interactions can impact the stability, manufacturability, and bioavailability of the final drug product.

Physicochemical Compatibility Studies in Binary and Multicomponent Systems

Physicochemical compatibility studies are essential to identify potential interactions between an API and excipients. ufmg.br For this compound, these studies often involve creating binary mixtures of the excipient with the API and analyzing them under accelerated conditions of heat and humidity. nih.gov

Differential Scanning Calorimetry (DSC) is a primary technique used for this purpose. ufmg.brresearchgate.net In DSC analysis, a shift in the melting point of the API or the appearance of new endothermic or exothermic peaks in the thermogram of the binary mixture can indicate a physical or chemical interaction. ufmg.br For example, the formation of a simple eutectic mixture was observed between ibuprofen (B1674241) and magnesium stearate. researchgate.net Other techniques, such as Fourier Transform Infrared Spectroscopy (FTIR), are also used to detect changes in the functional groups of the API and excipient that would suggest a chemical interaction. nih.gov

Table 2: Examples of Analytical Techniques in API-Excipient Compatibility Studies

| Analytical Technique | Principle of Detection | Indication of Interaction |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Measures differences in heat flow into a sample and a reference as a function of temperature. | Appearance of new peaks, shifting or disappearance of melting endotherms of the components. ufmg.brresearchgate.net |

| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying molecular functional groups. | Shifting or disappearance of characteristic vibrational bands, appearance of new bands. nih.gov |

| X-Ray Powder Diffraction (XRPD) | Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a solid. | Changes in the diffraction pattern, indicating alterations in the crystalline form or formation of a new solid phase. nih.gov |

Investigation of Solid-State Drug-Excipient Interactions

Solid-state interactions between this compound and APIs can be complex and may lead to the degradation of the drug or the formation of new chemical entities. nih.gov These interactions are often facilitated by the manufacturing process (e.g., pressure during compaction) and storage conditions.

One well-documented interaction is the reaction between magnesium stearate and APIs containing amine groups, which can be accelerated by the presence of moisture and alkaline lubricants. researchgate.net The stearate salt can also interact with acidic drugs. Studies have confirmed an interaction between ibuprofen and magnesium stearate, resulting in the formation of diibuprofen magnesium. nih.gov Similarly, incompatibilities have been reported with other drugs like albendazole (B1665689) and fosinopril (B1673572) sodium when mixed with magnesium stearate. researchgate.net These solid-state reactions can alter the drug's chemical stability and must be thoroughly investigated during formulation development.

Surface Chemistry Alterations at Drug-Excipient Interfaces

The interaction at the interface between drug particles and this compound is critical to its function and potential impacts on the drug product. As a lubricant, this compound is intended to coat the surface of other particles in the formulation. nih.gov The nature of this surface coverage has been a subject of investigation.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Stearic acid |

| Palmitic acid |

| Ibuprofen |

| Albendazole |

| Fosinopril sodium |

| Diibuprofen magnesium |

| Propylene glycol alginate |

| Sodium alginate |

| Propranolol HCl |

| Azathioprine |

| Mannitol |

| Colloidal silicon dioxide |

| Talc (B1216) |

| Ranitidine hydrochloride |

| 8-Prenylnaringenin |

| Polyvinylacetate |

| Polyvinylpyrrolidone |

| Sodium carbonate |

| Sodium citrate |

| Magnesium hydroxide (B78521) |

| Magnesium oxide |

Effects on Drug Degradation Pathways (e.g., formation of stearic acid derivatives)

This compound, commonly referred to in literature as magnesium stearate, can influence the chemical stability of active pharmaceutical ingredients (APIs). Its presence in a formulation can, in some cases, accelerate degradation pathways, leading to the formation of various derivatives. The catalytic effect is often attributed to the micro-environmental pH created by the excipient. nih.gov

Research into drug-excipient compatibility has identified several instances where magnesium stearate participates in or catalyzes the degradation of specific drugs. For example, in solid-state mixtures stored under elevated temperature and humidity (60°C and 75% relative humidity), magnesium stearate was found to catalyze the decomposition of aspirin. researchgate.net The identified degradation products in this reaction were salicylsalicylic acid and acetylsalicylsalicylic acid. researchgate.net Similarly, the stability of moexipril (B10654) was observed to decrease significantly in the presence of magnesium stearate, indicating a clear incompatibility. researchgate.net

The interaction is not limited to hydrolysis. For drugs containing a primary amine group, there is a potential for reaction with magnesium stearate or its free fatty acid components (stearic acid and palmitic acid). A notable example is the formulation of norfloxacin, where after prolonged storage at 60°C, a stearoyl derivative of the drug was formed. neu.edu.tr This highlights a pathway where the fatty acid moiety of the excipient directly reacts with the API. The reactivity of magnesium stearate has been documented with a range of other APIs, including glimepiride, cephalexin, indomethacin, ketoprofen, and clopidogrel (B1663587) besylate. neu.edu.tr

In acidic environments, such as the stomach, magnesium stearate can undergo a chemical transformation itself. The salt can react with acid to generate free stearic acid. nih.gov This conversion can influence the drug release profile, as the less soluble stearic acid can create a more pronounced hydrophobic barrier around the API, potentially delaying dissolution. nih.gov

Table 1: Examples of Drug Degradation Influenced by Magnesium Stearate

| Active Pharmaceutical Ingredient (API) | Observed Effect | Degradation Product(s) / Pathway | Reference |

|---|---|---|---|

| Acetylsalicylic Acid (Aspirin) | Catalyzed decomposition in solid state at 60°C/75% RH. | Salicylsalicylic acid, Acetylsalicylsalicylic acid. | researchgate.net |

| Moexipril | Threefold decrease in stability. | Hydrolytic degradation. | researchgate.net |

| Norfloxacin | Formation of a derivative after prolonged storage at 60°C. | Stearoyl derivative. | neu.edu.tr |

| Quinapril Hydrochloride | Accelerated degradation under elevated relative humidity. | Hydrolytic degradation. | researchgate.net |

Applications in Controlled Release Systems

This compound is a key excipient in the development of controlled-release drug delivery systems. nih.gov These systems are designed to release a drug at a predetermined rate to maintain a specific concentration in the body over an extended period. ijpras.com The hydrophobic nature of this compound is a primary attribute exploited in these formulations. nih.gov By forming a water-repellent film around other particles or by being incorporated into a matrix structure, it can modulate the rate at which water penetrates the dosage form, thereby controlling the dissolution and release of the API. nih.govnih.gov This functionality is crucial for achieving sustained or extended-release profiles, which can lead to improved patient compliance and a reduction in side effects by minimizing fluctuations in plasma drug concentrations. maynepharmaservices.comejbps.com

Role as a Matrix Former for Sustained Release Formulations

In sustained-release matrix tablets, this compound can function as a critical dissolution retardant. nih.gov A matrix system is a well-mixed composite of a drug and a release-retarding agent, which can be a hydrophilic gelling polymer or a hydrophobic material. ijpras.comejbps.com When used as a hydrophobic matrix former, this compound helps to create a coherent, solid structure that erodes slowly while also impeding the diffusion of the dissolved drug out of the matrix. nih.gov

A study investigating extended-release matrix tablets with high drug loading (80-90% w/w) of theophylline (B1681296) demonstrated the efficacy of using a binary combination of magnesium stearate (MS) and talc (T) as the primary dissolution retardants. nih.gov The research, which utilized a 3-level factorial design, evaluated the impact of varying levels of MS and T on drug release characteristics. nih.gov It was found that as the proportion of MS and T increased, the drug release profiles became more linear, approaching zero-order kinetics. nih.gov A combination of 3% MS and 3% T was identified as optimal for providing both near zero-order release and a coherent matrix structure. nih.gov The proposed mechanism for drug release from this system was a combination of diffusion and matrix erosion/dissolution. nih.gov

Table 2: Effect of Magnesium Stearate (MS) and Talc (T) Levels on Theophylline Release from a Matrix Tablet

| Magnesium Stearate Level (%) | Talc Level (%) | Effect on Time for 50% Drug Release (t50%) | Resulting Release Kinetics |

|---|---|---|---|

| >3% | >3% | Parabolic increase in t50% with increased MS levels. | More linear, approaching zero-order. |

| 3% | 3% | Optimized delay in release. | Near zero-order release. |

Based on findings from a study on theophylline extended-release matrix tablets. nih.gov

Influence on Drug Loading and Encapsulation Efficiency in Micro- and Nanocarriers

In the formulation of micro- and nanocarriers, such as microspheres and dry powder inhalers, this compound can significantly influence key performance indicators like drug loading and encapsulation efficiency. Its role is often multifaceted, acting as a lubricant, a formulation stabilizer, and a modulator of particle interactions. researchgate.netmdpi.com

The encapsulation efficiency refers to the percentage of the initial drug amount that is successfully incorporated into the microcarrier, while drug loading is the percentage of the drug's weight relative to the total weight of the microcarrier. researchgate.net Studies on various microsphere formulations show a wide range of outcomes. For example, theophylline-loaded carboxymethyl chitosan (B1678972) microspheres demonstrated high drug loading (13.7–38.1%) and high encapsulation efficiency (86.9–92.8%). researchgate.net In another instance, microspheres prepared by an emulsion crosslinking method achieved an encapsulation efficiency of 88.1% ± 3.5% and a drug loading of 18.7% ± 1.2%. researchgate.net These results indicate that high levels of drug incorporation can be achieved in formulations containing magnesium stearate.

Table 3: Drug Loading and Encapsulation Efficiency in Various Microsphere Formulations

| Formulation Type | Mean Particle Size (µm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|

| Theophylline-loaded Carboxymethyl Chitosan Microspheres | 3.39 - 6.06 | 13.7 - 38.1 | 86.9 - 92.8 | researchgate.net |

| Glutaraldehyde Crosslinked Microspheres (Emulsion Method) | 9.6 ± 0.8 | 18.7 ± 1.2 | 88.1 ± 3.5 | researchgate.net |

| Levofloxacin Hemihydrate Loaded Microspheres | 135.5 - 448.59 | 20.21 - 30.77 | 51.77 - 78.54 | researchgate.net |

In the context of carrier-based dry powder inhaler (DPI) systems, magnesium stearate acts as a force control agent (FCA), modulating the adhesion between the drug and the carrier (e.g., lactose). mdpi.com This modulation is critical for the efficient aerosolization and delivery of the drug to the lungs. The efficiency is often measured by the fine particle fraction (FPF), which represents the proportion of the drug dose likely to reach the deep lung. A study on the impact of different magnesium stearate hydrate forms on the inhalation efficiency of arformoterol (B195475) and budesonide (B1683875) found that the monohydrate form (Mg.st-MH) was the most effective. mdpi.com Formulations containing Mg.st-MH showed significantly higher FPFs for both arformoterol (51.02 ± 5.16%) and budesonide (61.98 ± 4.09%) compared to those with anhydrous or dihydrate forms, demonstrating its positive influence on delivery efficiency. mdpi.com

Table 4: Influence of Magnesium Stearate (Mg.st) Hydrate Form on Fine Particle Fraction (FPF) in Dry Powder Inhaler Formulations

| API | Mg.st Form | Fine Particle Fraction (FPF) (%) | Reference |

|---|---|---|---|

| Arformoterol | Anhydrate (AH) | 37.31 ± 4.71 | mdpi.com |

| Arformoterol | Monohydrate (MH) | 51.02 ± 5.16 | mdpi.com |

| Arformoterol | Dihydrate (DH) | 43.61 ± 6.08 | mdpi.com |

| Budesonide | Monohydrate (MH) | 61.98 ± 4.09 | mdpi.com |

Advanced Analytical Techniques in Magnesium Palmitostearate Research

High-Resolution Structural and Morphological Analysis

Understanding the crystalline structure and surface topography of magnesium palmitostearate at a high resolution is fundamental to controlling its functionality. Advanced diffraction and microscopy techniques offer unparalleled views into its real-time formation and nanoscale interactions.

Synchrotron X-ray Diffraction for Real-time Process Monitoring

Synchrotron X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of materials. Its high flux, high resolution, and fast data acquisition capabilities make it particularly suitable for real-time monitoring of dynamic processes, such as the formation of metallic soaps like this compound. imaging.orgnih.govbohrium.com

In-situ synchrotron XRD experiments can track the evolution of crystalline phases during the synthesis of this compound. imaging.orgbohrium.com This allows researchers to observe the formation of different polymorphic or hydrated forms of the compound as a function of temperature, pressure, or reaction time. imaging.orguky.edu For instance, studies on similar metallic stearates have shown that upon heating, the material can proceed through a series of mesomorphic states before thermal decomposition, a process that can be meticulously followed using synchrotron XRD. imaging.org The ability to monitor these transformations in real-time provides critical data for controlling the final product's properties, such as its lubricating efficiency, which is highly dependent on its crystalline structure. neu.edu.tr

Key Research Findings from Synchrotron XRD Studies:

| Parameter Monitored | Observation | Implication for this compound |

| Phase Transitions | Detection of transitions from crystalline to mesomorphic states upon heating. imaging.org | Understanding the thermal behavior and stability of the lubricant during manufacturing processes. |

| Formation Kinetics | Real-time tracking of the appearance and growth of diffraction peaks corresponding to the product. bohrium.com | Optimization of reaction conditions to achieve desired crystalline forms and purity. |

| Structural Changes under Stress | Observation of changes in crystal lattice parameters under compression. | Insights into the mechanical properties and performance under pressure, for example, during tablet compression. |

Atomic Force Microscopy (AFM) for Nanoscale Surface Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. nanoscientific.orgnist.govnih.gov It can also be used to measure various surface properties such as adhesion, friction, and mechanical properties like elasticity and stiffness. nist.govwiley.com In the context of this compound, AFM is instrumental in elucidating its lubricating mechanism by directly quantifying the interaction forces between the lubricant and other surfaces. researcher.liferesearchgate.netsemanticscholar.orgnih.govscilit.com

Studies utilizing AFM have quantitatively measured the adhesion forces between magnesium stearate (B1226849) (a closely related compound) and surfaces like steel and microcrystalline cellulose (B213188), which are relevant to pharmaceutical tablet manufacturing. researcher.lifesemanticscholar.orgnih.gov These studies have found that the forces between the lubricant and a steel surface are stronger than the cohesive forces within the lubricant itself, which helps to explain its effectiveness in preventing tablet sticking to the die wall. researcher.lifesemanticscholar.org AFM can also be used to create nanoscale maps of surface properties, revealing the distribution and morphology of this compound particles on a substrate. nanoscientific.orgwiley.com

Quantitative Data from AFM Analysis of a Related Metallic Stearate:

| Interacting Surfaces | Measured Adhesion Force (nN) | Significance in Lubrication |

| Magnesium Stearate - Steel | Stronger | Facilitates the formation of a stable lubricant layer on metal surfaces. researcher.lifesemanticscholar.org |

| Magnesium Stearate - Magnesium Stearate | Weaker | Allows for easy shear within the lubricant layer, contributing to its lubricating effect. researcher.lifesemanticscholar.org |

| Microcrystalline Cellulose - Steel | Weaker than MgSt-Steel | Demonstrates the preferential adhesion of the lubricant to the metal die. researcher.lifesemanticscholar.org |

Raman Spectroscopy and Chemical Imaging for Component Distribution

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular composition of a sample. irdg.orgspectroscopyonline.comeuropeanpharmaceuticalreview.com It is non-destructive and requires little to no sample preparation. irdg.org When coupled with a microscope, Raman spectroscopy can be used to create chemical images that visualize the spatial distribution of different components within a sample. irdg.orgeuropeanpharmaceuticalreview.comresearchgate.netnih.gov

In the analysis of formulations containing this compound, Raman chemical imaging is a valuable tool for assessing the homogeneity of the lubricant distribution. researchgate.netnih.govpharmtech.com The technique can be used to map the presence of this compound on the surface of pharmaceutical tablets or within powder blends. researchgate.netnih.govpharmtech.com The characteristic Raman bands of the long hydrocarbon chains in palmitate and stearate allow for its specific detection. pharmtech.commdpi.com Research has shown that even at low concentrations, Raman mapping can identify domains of magnesium stearate, providing insights into how mixing processes affect its distribution and, consequently, the final product's performance. researchgate.netnih.gov

Raman Bands for Identification of this compound Components:

| Wavenumber (cm⁻¹) | Vibrational Mode | Component |

| ~2848 | CH₂ symmetric stretching | Aliphatic chains of palmitate and stearate pharmtech.com |

| ~2880 | CH₂ asymmetric stretching | Aliphatic chains of palmitate and stearate |